molecular formula C21H19F3N2O3S B2805328 8-((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)quinoline CAS No. 1904138-21-1

8-((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)quinoline

Cat. No.: B2805328
CAS No.: 1904138-21-1
M. Wt: 436.45
InChI Key: ZKHJTOAMKTZMJI-UHFFFAOYSA-N
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Description

8-((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)quinoline is a useful research compound. Its molecular formula is C21H19F3N2O3S and its molecular weight is 436.45. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

A study by Srinivasan et al. (2010) synthesized 1-ethyl-6,8-difluoro-4-oxo-7(4-piperidin-1-yl) 1,4-dihydro-quinoline-3-carboxylic acid derivatives and evaluated them for antibacterial and antifungal activities. The compounds demonstrated promising antimicrobial properties, highlighting their potential as novel antimicrobial agents (Srinivasan et al., 2010).

Structural Analysis and Drug Design

Research by Souza et al. (2013) on the crystal structures of mefloquine-oxazolidine derivatives, which are structurally related to the query compound, revealed insights into their molecular conformations. These studies are vital for understanding the molecular basis of drug action and for designing new compounds with enhanced efficacy (Souza et al., 2013).

Anti-tuberculosis (Anti-TB) Activity

Derivatives of mefloquine, which share a structural similarity with the query compound, have been shown to exhibit significant anti-TB activities. Wardell et al. (2011) reported the synthesis and anti-tubercular activities of mefloquine derivatives, providing a foundation for the development of new anti-TB agents (Wardell et al., 2011).

Antileukemic Activity

A compound showing structural relevance to the query chemical demonstrated cytotoxic potential against leukemia cell lines, as reported by Guillon et al. (2018). This study highlights the potential therapeutic applications of such compounds in treating leukemia (Guillon et al., 2018).

Synthetic Approaches and Chemical Properties

Research into the synthesis, crystal structure, and reactivity of quinoline derivatives, including those substituted at the benzene ring with nitrogen-centered nucleophiles, provides valuable information on their chemical properties and potential applications. Safina et al. (2009) explored primary functionalization of quinolines, offering insights into synthetic strategies and the impact of substitutions on molecular behavior (Safina et al., 2009).

Mechanism of Action

Target of Action

Similar compounds have shown significant activity against sars-cov-2 rna-dependent rna polymerase (rdrp) . RdRp plays a crucial role in the life cycle of RNA viruses and is an attractive target for antiviral drug development.

Mode of Action

Based on its structural similarity to other active compounds, it may interact with its target through receptor-ligand interactions . These interactions can lead to changes in the target’s function, potentially inhibiting the replication of the virus.

Properties

IUPAC Name

8-[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O3S/c22-21(23,24)16-6-8-18(9-7-16)30(27,28)26-13-10-17(11-14-26)29-19-5-1-3-15-4-2-12-25-20(15)19/h1-9,12,17H,10-11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHJTOAMKTZMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.